molecular formula C52H73N15O11 B10783299 Melanotan II acetate CAS No. 1036322-26-5

Melanotan II acetate

Cat. No.: B10783299
CAS No.: 1036322-26-5
M. Wt: 1084.2 g/mol
InChI Key: GTAMEWQATOUMGW-GBRHMYBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melanotan II acetate is a synthetic, cyclic analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH) . This lab-made peptide is a research-grade compound provided for scientific investigations and is strictly For Research Use Only; it is not for diagnostic or therapeutic applications or human consumption. Its primary research value lies in its function as a potent, non-selective agonist of melanocortin (MC) receptors . By activating these receptors, particularly MC1 and MC4, it serves as a valuable tool for studying a wide range of physiological processes . Researchers utilize this compound to probe mechanisms related to dermal melanogenesis (skin pigmentation), energy homeostasis and feeding behavior, and sexual function . Studies involving this compound have contributed to the development of other therapeutics, such as bremelanotide, which was derived from Melanotan II research . The peptide's sequence is Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2, and it is supplied as an acetate salt to enhance stability . It is critical to note that the use of unlicensed Melanotan II in humans has been associated with significant safety concerns, including nausea, facial flushing, the darkening of moles, and potential risk of melanoma, leading to warnings from health agencies worldwide . This product is intended for in vitro research purposes only.

Properties

CAS No.

1036322-26-5

Molecular Formula

C52H73N15O11

Molecular Weight

1084.2 g/mol

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;acetic acid

InChI

InChI=1S/C50H69N15O9.C2H4O2/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56);1H3,(H,3,4)/t35-,36-,37-,38+,39-,40-,41-;/m0./s1

InChI Key

GTAMEWQATOUMGW-GBRHMYBBSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O

Origin of Product

United States

Preparation Methods

Peptide Assembly and Linear Precursor Formation

The synthesis began with the sequential coupling of protected amino acids:

  • Lysine (Lys) and aspartic acid (Asp) were incorporated using tert-butoxycarbonyl (Boc) and benzyl (Bzl) protections, respectively, to ensure regioselectivity during lactamization.

  • Histidine (His) , D-phenylalanine (D-Phe) , arginine (Arg) , and tryptophan (Trp) were added via carbodiimide-mediated couplings, with minimal side-chain protections to streamline the process.

This stepwise approach achieved the linear heptapeptide N-acetylnorleucyl-Asp-His-D-Phe-Arg-Trp-Lys in seven steps, with an intermediate yield of 18%.

Cyclization via Lactamization

Critical to the synthesis was the formation of a (2→7)-lactam bridge between the ε-amino group of lysine and the γ-carboxy group of aspartic acid:

  • Orthogonal deprotection of lysine (Boc) and aspartic acid (Bzl) was performed using trifluoroacetic acid (TFA) and hydrogenolysis, respectively.

  • Cyclization utilized N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxy-5-norbornene-2,3-dicarboximide (HONb) , achieving a 72% yield of the cyclic hexapeptide intermediate.

Final Acetylation and Purification

The terminal N-acetylnorleucine was appended using DCC/HONb activation, followed by acetate salt formation. Despite omitting chromatographic purification, the final product exhibited >90% purity, with an overall yield of 2.6% over 12 steps.

Solid-Phase Synthesis of this compound

Solid-phase peptide synthesis (SPPS) offers advantages in automation and purity control, as demonstrated in a patent by the University of Arizona. This method utilized Fmoc (fluorenylmethyloxycarbonyl) -protected amino acids anchored to a Wang resin.

Resin Loading and Sequential Elongation

  • Fmoc-Lys(Tfa)-OH (Tfa = trifluoroacetyl) was attached to the resin via ester linkage.

  • Elongation proceeded with Fmoc-Trp(Boc)-OH , Fmoc-Arg(Pbf)-OH , Fmoc-D-Phe-OH , Fmoc-His(Trt)-OH , Fmoc-Asp(OMe)-OH , and Fmoc-Nle-OH , using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)/HOBt (hydroxybenzotriazole)/DIEA (N,N-diisopropylethylamine) activation.

Cyclization and Cleavage

After deprotection with 20% piperidine in DMF, on-resin lactamization was performed using DIC (N,N'-diisopropylcarbodiimide)/HOAt (1-hydroxy-7-azabenzotriazole). The peptide was cleaved from the resin using a TFA:water:triisopropylsilane (95:2.5:2.5) mixture, yielding the cyclic heptapeptide with 52–68% HPLC purity.

Acetylation and Salt Formation

Post-cleavage acetylation with acetic anhydride/pyridine yielded Melanotan II, which was converted to the acetate salt via lyophilization. Final purity exceeded 95% after preparative HPLC.

Comparative Analysis of Synthesis Methods

The choice between solution-phase and solid-phase synthesis hinges on scale, purity requirements, and resource availability.

Parameter Solution-Phase Solid-Phase
Steps 1215
Overall Yield 2.6%5–8%
Purity (HPLC) >90% (no chromatography)95% (with chromatography)
Key Advantages Scalability, cost efficiencyHigh purity, automation
Key Limitations Low yield, manual stepsHigh reagent consumption

Physicochemical Considerations in Preparation

Stability and Degradation Kinetics

This compound degrades via first-order kinetics, with maximal stability at pH 5. Elevated temperatures (>40°C) and high buffer concentrations accelerate degradation, necessitating cold (2–8°C) storage during synthesis.

Solubility and Purification

The peptide exhibits poor aqueous solubility (0.20 mg/mL in PBS), requiring organic solvents like DMF or DMSO for handling. Reverse-phase HPLC with C8 columns and acetonitrile/water gradients is preferred for purification.

Industrial and Regulatory Challenges

Unlicensed this compound products, often marketed online, face scrutiny due to variable quality and safety concerns. Regulatory agencies emphasize adherence to Good Manufacturing Practices (GMP), including:

  • Rigorous impurity profiling (e.g., deamidation products).

  • Validation of sterilization processes for injectable formulations .

Chemical Reactions Analysis

Stepwise Assembly

  • [(2+2)+1+1] Fragment Condensation :
    The hexapeptide core is constructed through sequential coupling of protected dipeptide fragments.

    • Fragment 1 : Boc-Asp(γ-OtBu)-His-OH

    • Fragment 2 : D-Phe-Arg(Tos)-Trp(Boc)-Lys(Z)-OtBu

    • Final assembly via carbodiimide-mediated coupling .

Cyclization Reaction

  • Lactam Formation :
    The ε-amino group of lysine reacts with the γ-carboxy group of aspartic acid under carbodiimide activation (DCC/HONb).

    • Conditions : 8-fold excess DCC, HONb as a racemization suppressant, DMF solvent at 7°C .

    • Yield : 31% for cyclic intermediate .

Reaction StepReagents/ConditionsYield
Linear peptide assemblyDCC/HONb, DMF, 7°C48–62%
CyclizationDCC/HONb, RT, 24h31%
Acetylation (N-terminal)Acetic anhydride, pyridine85%

Final Acetylation

  • N-acetylnorleucine Coupling :
    The cyclic hexapeptide undergoes N-terminal acetylation using DCC/HONb, concluding the synthesis .

Solubility Profile

Melanotan II acetate exhibits variable solubility:

SolventSolubility (mg/mL)Notes
DMF30Preferred for stock solutions
DMSO15Compatible with organic phases
Ethanol1Limited utility
Aqueous buffers0.20 (1:4 DMF:PBS)Short-term stability (<24h)

Degradation Pathways

  • Thermal Decomposition :
    Above 200°C, it decomposes into volatile byproducts (CO, CO₂, NOₓ) .

  • Hydrolytic Instability :
    Prolonged exposure to aqueous media accelerates peptide bond hydrolysis, particularly at Asp-His and D-Phe-Arg junctions .

Purity and Characterization

  • HPLC : >90% purity (UV detection) .

  • Mass Spectrometry :

    • ESI-MS: m/z 512 ([M+2H]²⁺) and 1024 ([M+H]⁺) .

    • LC-MS retention time matches commercial standards .

Reaction Optimization Challenges

  • Arg Side-Chain Reactivity :
    Unprotected arginine’s guanidine group was deactivated as HCl/TFA salts to suppress undesired nucleophilic reactions .

  • Racemization Suppression :
    HONb minimized epimerization during cyclization, critical for preserving stereochemical integrity .

Industrial Scalability Considerations

  • Cost Efficiency : Use of inexpensive reagents (DCC, HONb) and volatile byproducts (e.g., tert-butanol) simplified purification .

  • Chromatography-Free Purification : Achieved via selective crystallization and hydrogenolytic deprotection .

This synthesis and stability profile underscores this compound’s complex reactivity, balancing peptide coupling efficiency with challenges in stereochemical control and aqueous stability. Further optimization efforts focus on improving cyclization yields and long-term storage formulations .

Scientific Research Applications

Dermatological Applications

Tanning and Skin Protection

  • Melanotan II acetate is primarily used for sunless tanning . It stimulates the production of eumelanin, leading to increased pigmentation when administered subcutaneously or via nasal spray. Users often report significant skin darkening within days of administration .
  • There is some evidence suggesting that Melanotan II may offer protective effects against skin cancers induced by UV exposure, although this claim remains controversial. A 2013 review found no conclusive evidence linking Melanotan II directly to melanoma; rather, it suggested that increased melanoma risk might be associated with users' sun-seeking behavior rather than the drug itself .

Case Studies

  • A notable case involved a patient who developed renal infarction attributed to excessive use of Melanotan II for tanning purposes. The patient self-administered 27 mg over six months, leading to severe health complications . This highlights the potential risks associated with unregulated use.

Sexual Health Applications

Erectile Dysfunction

  • Melanotan II has been explored as a treatment for erectile dysfunction . It acts on melanocortin receptors in the brain that are involved in sexual arousal. Clinical observations suggest that it can induce erections when administered as a subcutaneous injection .
  • Although it was initially developed for this purpose, further development was overshadowed by concerns regarding safety and efficacy compared to other treatments like bremelanotide, which was specifically designed for sexual dysfunction .

Safety Concerns and Toxicity

While Melanotan II has various applications, it is not without risks:

  • Adverse effects include nausea, flushing, spontaneous erections, and potential long-term risks such as melanoma development due to overstimulation of pigment cells .
  • Reports of serious health issues like renal dysfunction and rhabdomyolysis have been documented in users who self-administer high doses without medical supervision .

Table: Summary of Research Findings on Melanotan II

ApplicationMechanismReported EffectsSafety Concerns
TanningStimulates melanogenesis via MC1RRapid skin darkeningRisk of melanoma
Erectile DysfunctionActivates sexual arousal pathwaysInduces erectionsPotential cardiovascular effects
Appetite SuppressionInhibits appetite through MC4RWeight lossNausea and gastrointestinal issues
Skin Cancer PreventionPossible protective effect against UVReduced risk in some studiesUnclear evidence; possible risks

Mechanism of Action

Melanotan II acetate exerts its effects by binding to melanocortin receptors, particularly melanocortin receptor 1 (MC1R) and melanocortin receptor 4 (MC4R). Upon binding, it triggers a series of biochemical reactions that lead to increased melanin synthesis in melanocytes, resulting in darker skin pigmentation. Additionally, this compound influences sexual arousal and appetite regulation by interacting with melanocortin receptors in the brain .

Comparison with Similar Compounds

Table 1: Key Features of Melanotan II and Analogous Peptides

Compound Melanotan II Acetate Melanotan I (Afamelanotide) Bremelanotide (PT-141) α-MSH (Natural Hormone)
Structure Synthetic heptapeptide (lactam) Linear tridecapeptide Cyclic heptapeptide Linear tridecapeptide
Receptor Targets MC1R, MC3R, MC4R MC1R (primary) MC1R, MC3R, MC4R MC1R, MC3R, MC4R, MC5R
Primary Use Tanning, erectile dysfunction Photoprotection in erythropoietic protoporphyria Hypoactive sexual desire disorder Skin pigmentation, appetite regulation
Clinical Status Unapproved, research chemical FDA/EMA-approved (Scenesse®) FDA-approved (Vyleesi®) Endogenous hormone
Side Effects Nausea, spontaneous erections, hypertension Hyperpigmentation, nausea Flushing, nausea, hypertension None (naturally regulated)
Regulatory Risks Banned in Europe; sold illicitly Regulated medical product Prescription-only N/A

Mechanistic Differentiation

  • Melanotan I vs. II: Melanotan I (afamelanotide) is selective for MC1R, minimizing off-target effects on MC3/4R. It is FDA/EMA-approved for rare photodermatoses but lacks MT-II’s pro-erectile effects . MT-II’s MC3/4R activation drives appetite suppression and sexual arousal, but also increases cardiovascular risks .
  • Bremelanotide (PT-141): A metabolite of MT-II, PT-141 retains MC4R agonism but lacks MC1R activity. It is FDA-approved for female sexual dysfunction, avoiding hyperpigmentation seen with MT-II .
  • α-MSH: The endogenous ligand has broader receptor activation (including MC5R) but shorter half-life. MT-II’s synthetic backbone enhances stability and potency .

Research and Market Insights

  • Synthesis : MT-II is synthesized via solid-phase peptide synthesis, with purity >95% in commercial batches .
  • Market Data : Sold as a "research chemical" by suppliers like LifeTein and HePeng Biotech, with prices varying by purity (e.g., 98% purity at $200–$500 per 10 mg) .

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